molecular formula C27H36D3ClN2O4 B602750 (S)-(-)-Verapamil-d3 HCl (N-methyl-d3) CAS No. 1398112-33-8

(S)-(-)-Verapamil-d3 HCl (N-methyl-d3)

Cat. No.: B602750
CAS No.: 1398112-33-8
M. Wt: 494.09
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-Verapamil-d3 hydrochloride (N-methyl-d3) is a deuterated form of verapamil, a well-known calcium channel blocker. This compound is specifically labeled with deuterium at the N-methyl position, which makes it useful in various scientific research applications, particularly in pharmacokinetic studies and drug metabolism research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-Verapamil-d3 hydrochloride (N-methyl-d3) involves the incorporation of deuterium into the N-methyl group of verapamil. One common method is the reaction of verapamil with deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of (S)-(-)-Verapamil-d3 hydrochloride (N-methyl-d3) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm the incorporation of deuterium.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-Verapamil-d3 hydrochloride (N-methyl-d3) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the N-methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of deuterated secondary amines.

    Substitution: Formation of substituted verapamil derivatives.

Scientific Research Applications

(S)-(-)-Verapamil-d3 hydrochloride (N-methyl-d3) is widely used in scientific research, including:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of verapamil in the body.

    Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.

    Isotope Labeling: Used as an internal standard in mass spectrometry for accurate quantification of verapamil and its metabolites.

    Biological Studies: Investigates the interaction of verapamil with calcium channels and its effects on cellular functions.

Mechanism of Action

(S)-(-)-Verapamil-d3 hydrochloride (N-methyl-d3) exerts its effects by blocking L-type calcium channels in the cell membrane. This inhibition reduces the influx of calcium ions into the cells, leading to a decrease in intracellular calcium concentration. The reduction in calcium levels results in the relaxation of smooth muscle cells, particularly in the cardiovascular system, leading to vasodilation and decreased blood pressure. The compound also affects cardiac muscle cells, reducing heart rate and contractility.

Comparison with Similar Compounds

Similar Compounds

    Verapamil: The non-deuterated form of (S)-(-)-Verapamil-d3 hydrochloride (N-methyl-d3).

    Diltiazem: Another calcium channel blocker with a similar mechanism of action.

    Nifedipine: A dihydropyridine calcium channel blocker with different chemical structure but similar pharmacological effects.

Uniqueness

(S)-(-)-Verapamil-d3 hydrochloride (N-methyl-d3) is unique due to its deuterium labeling, which provides several advantages in research:

    Increased Stability: Deuterium-labeled compounds are more resistant to metabolic degradation.

    Enhanced Detection: Deuterium labeling allows for precise detection and quantification in mass spectrometry.

    Improved Pharmacokinetics: The presence of deuterium can alter the pharmacokinetic properties, providing insights into drug metabolism and distribution.

Properties

CAS No.

1398112-33-8

Molecular Formula

C27H36D3ClN2O4

Molecular Weight

494.09

Purity

95% by HPLC; 98% atom D

Related CAS

36622-28-3 (unlabelled)

Synonyms

(2S)-2-(3,4-Dimethoxyphenyl)-5-[N-3,4-dimethylphenylethyl)-methylamino]-2-isopropylvaleronitrile HCl

tag

Verapamil Impurities

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.